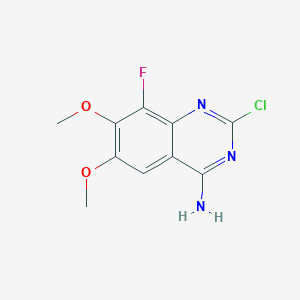
2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to an amine, and subsequent halogenation . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with adjustments for scalability, cost-efficiency, and safety .
化学反应分析
Types of Reactions
2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can alter the oxidation state of the compound .
科学研究应用
2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as EGFR and thymidylate synthase, which are crucial for cell proliferation and survival . This inhibition disrupts cellular processes, leading to potential anticancer effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-6,7-dimethoxyquinazolin-4-amine
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 2,4-Dichloro-6,7-dimethoxyquinazoline
Uniqueness
2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity to molecular targets .
属性
分子式 |
C10H9ClFN3O2 |
|---|---|
分子量 |
257.65 g/mol |
IUPAC 名称 |
2-chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H9ClFN3O2/c1-16-5-3-4-7(6(12)8(5)17-2)14-10(11)15-9(4)13/h3H,1-2H3,(H2,13,14,15) |
InChI 键 |
WDQUKTUBTHMHGM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)C(=NC(=N2)Cl)N)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



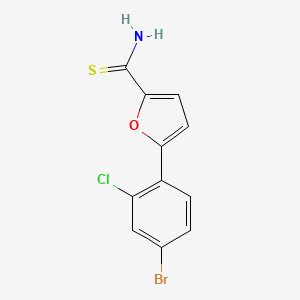

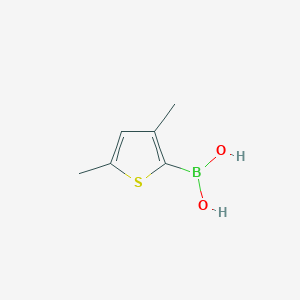
![(1R,5S)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010685.png)
![4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13010695.png)
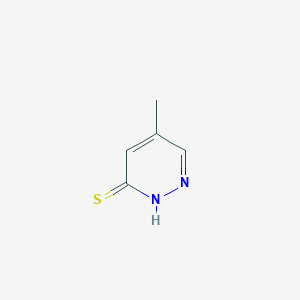
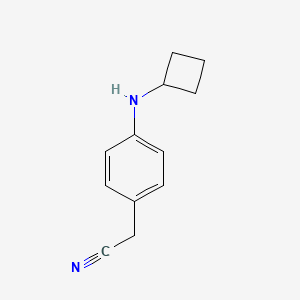
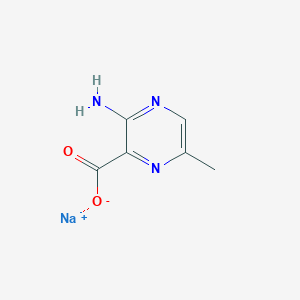
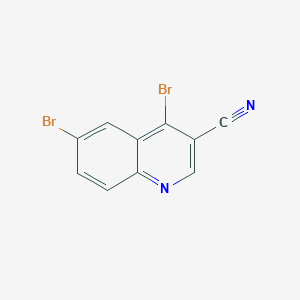
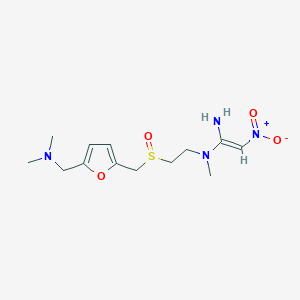
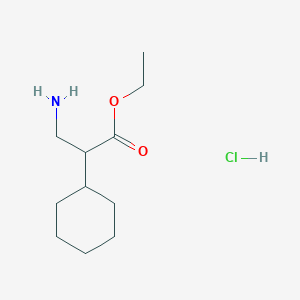
![tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate](/img/structure/B13010735.png)

